2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Description

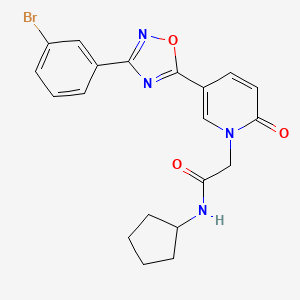

This compound features a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, a 2-oxopyridin-1(2H)-yl moiety, and an N-cyclopentylacetamide side chain. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing binding affinity to biological targets, particularly in enzyme inhibition . The 2-oxopyridinone moiety is a common pharmacophore in kinase and protease inhibitors due to its hydrogen-bonding capabilities . The N-cyclopentylacetamide side chain contributes to solubility and pharmacokinetic properties by balancing lipophilicity and steric bulk .

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O3/c21-15-5-3-4-13(10-15)19-23-20(28-24-19)14-8-9-18(27)25(11-14)12-17(26)22-16-6-1-2-7-16/h3-5,8-11,16H,1-2,6-7,12H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLZZBNPDVGWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a bromophenyl group and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the pyridine and acetamide functionalities contributes to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

| Compound | Activity | Reference |

|---|---|---|

| 2-(5-(3-bromophenyl)-1,2,4-oxadiazol-5-yl) | Antibacterial against E. coli | |

| 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl | Antifungal against Candida spp. |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

The structure-activity relationship (SAR) studies suggest that the bromine substitution on the phenyl ring enhances the cytotoxicity of these compounds by increasing lipophilicity and facilitating cellular uptake.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

A recent study investigated the effects of a series of oxadiazole derivatives on inflammation in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and histological signs of inflammation.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including those similar to the compound , exhibit promising anticancer properties. For example, studies have shown that certain oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.71 |

| Compound B | PC3 (Prostate) | 8.50 |

These findings suggest that the compound may also possess similar anticancer efficacy due to its structural components that are conducive to targeting cancer pathways.

Anti-inflammatory Properties

The oxadiazole moiety is recognized for its potential as an anti-inflammatory agent. Compounds with this structure have been investigated for their ability to inhibit enzymes like lipoxygenase (LOX), which play a crucial role in inflammatory processes. For instance, related compounds have shown IC50 values indicating effective inhibition of LOX activity.

| Compound | Enzyme Inhibition | IC50 (µg/ml) |

|---|---|---|

| Compound C | 5-LOX | 18.78 |

| Compound D | COX | 25.00 |

Such properties make the compound a candidate for further exploration in the development of anti-inflammatory drugs.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives against various bacterial strains. The increasing concern over antibiotic resistance has driven research into new antimicrobial agents, where compounds like the one could be pivotal.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 15 µg/ml |

| Escherichia coli | Moderate | 30 µg/ml |

The compound's ability to inhibit growth against these pathogens positions it as a valuable candidate for further development in antimicrobial therapies.

Neuropharmacological Applications

Compounds featuring similar structural characteristics have been assessed for neuropharmacological activity, particularly in the context of seizure disorders and neurodegenerative diseases. The presence of the pyridine ring is often associated with improved central nervous system penetration and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in heterocyclic cores, substituents, and side chains, leading to variations in biological activity, selectivity, and physicochemical properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogs

Key Findings:

Core Heterocycle Impact :

- The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than the 1,2,4-triazole in ’s analog, which is prone to oxidative degradation .

- Benzoxazole-containing analogs () exhibit stronger π-π stacking but lower aqueous solubility due to increased hydrophobicity .

Substituent Effects :

- The 3-bromophenyl group in the target compound likely enhances target affinity compared to unsubstituted phenyl groups (e.g., Compound 2 in ) via halogen bonding .

- N-Cyclopentylacetamide improves selectivity over N-benzyl analogs () by reducing off-target interactions through steric hindrance .

Pharmacokinetic Properties :

- Cyclopentyl groups (target compound, ) balance lipophilicity (logP ~2.5–3.0) better than bulky terphenyl moieties (–7), which may hinder blood-brain barrier penetration .

Synthetic Accessibility :

- The target compound’s synthesis likely employs amide coupling and heterocyclic ring formation, similar to methods in (Claisen–Schmidt condensation) and (Michael addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.